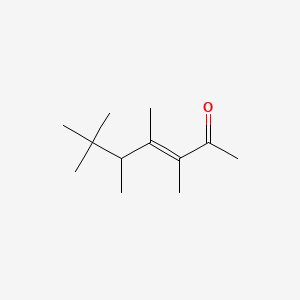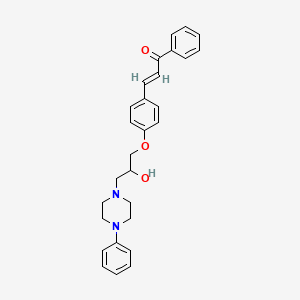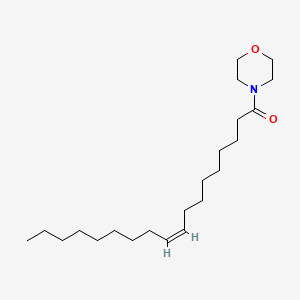
4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine
Vue d'ensemble
Description
4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine is a synthetic organic compound belonging to the piperazine family Piperazines are a class of heterocyclic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of cinnamyl, dimethyl, and propionyl groups attached to the piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylpiperazine and cinnamyl chloride.
Nucleophilic Substitution: The reaction between 2,6-dimethylpiperazine and cinnamyl chloride is carried out under basic conditions to form the intermediate product.
Acylation: The intermediate product is then subjected to acylation using propionyl chloride in the presence of a base, such as triethylamine, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted piperazine derivatives.
Applications De Recherche Scientifique
4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its use as a scaffold for drug development.
Biology: The compound is investigated for its interactions with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Industry: The compound may be used as an intermediate in the production of other chemicals or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The cinnamyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. The propionyl group may enhance the compound’s stability and bioavailability. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylpiperazine: A simpler analog without the cinnamyl and propionyl groups.
4-Cinnamylpiperazine: Lacks the dimethyl and propionyl groups.
1-Propionylpiperazine: Lacks the cinnamyl and dimethyl groups.
Uniqueness
4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine is unique due to the combination of cinnamyl, dimethyl, and propionyl groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
1-[2,6-dimethyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-4-18(21)20-15(2)13-19(14-16(20)3)12-8-11-17-9-6-5-7-10-17/h5-11,15-16H,4,12-14H2,1-3H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELNWDOXWGBBLO-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CN(CC1C)CC=CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1C(CN(CC1C)C/C=C/C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4204-01-7 | |
| Record name | Piperazine, 4-cinnamyl-2,6-dimethyl-1-propionyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004204017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Z)-(1,3-dihydroxy-2,2,5,5-tetramethylimidazolidin-4-ylidene)methyl]diazene](/img/structure/B1623652.png)










![(E)-[(3,7-dimethyl-2,6-octadienyl)oxy]acetaldehyde](/img/structure/B1623672.png)


